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Compound of Interest

Compound Name: Vanadyl triflate

Cat. No.: B1246100 Get Quote

While a definitive single-crystal X-ray structure for vanadyl triflate is not readily available in the

cited literature, its molecular geometry can be confidently inferred from the extensive data on

related V(IV) oxo-complexes. The structure is dominated by the highly stable vanadyl ion,

which consists of a vanadium(IV) center double-bonded to an oxygen atom.

The coordination environment around the paramagnetic V⁴⁺ center is typically a five-coordinate

square pyramid.[3] In this arrangement, the vanadyl oxygen occupies the apical position,

characterized by a very short and strong V=O bond. The four equatorial positions are occupied

by the oxygen atoms from the two trifluoromethanesulfonate (triflate) ligands. The vanadium

atom is displaced slightly out of the basal plane, towards the apical vanadyl oxygen.[3] An

alternative, though less common, geometry is a six-coordinate distorted octahedron, which

could arise from the coordination of solvent molecules.

The triflate anions are superb leaving groups, a consequence of the extreme acidity of their

parent triflic acid.[4] This makes them very weakly coordinating anions, a critical feature that

imparts a high degree of Lewis acidity to the vanadium center, leaving it available to activate

substrates.

The Nature of Vanadyl Bonding
The bonding in vanadyl triflate is highly anisotropic, defined by two distinct types of

interactions: the V=O vanadyl bond and the V-O equatorial bonds.

The Vanadyl Bond (V=O): This is the most significant feature of the molecule's electronic

structure. It is a very strong multiple bond with a significant π-component arising from the

overlap of oxygen p-orbitals with the d-orbitals of the vanadium atom.[3] Some theoretical
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descriptions even propose a triple bond character.[2] This bond is exceptionally short, with

typical lengths in vanadyl complexes ranging from 1.57 to 1.68 Å.[3] The strength of this bond

is reflected in its characteristic and intense stretching frequency in infrared spectroscopy.[3]

Equatorial Bonds (V-OTf): The bonds between the vanadium center and the oxygen atoms of

the triflate ligands are longer and weaker than the vanadyl bond. In analogous V(IV)

complexes, these equatorial bond lengths typically fall within the 1.80 to 2.12 Å range.[3] The

labile nature of these bonds allows for easy substrate coordination, which is essential for

catalysis.

The combination of a stable, electron-donating V=O group and labile, electron-withdrawing

triflate ligands gives rise to a unique "push-pull" catalytic mechanism, enabling vanadyl triflate
to activate both nucleophiles and electrophiles.[1]

Quantitative Data
The following table summarizes the key quantitative data for vanadyl triflate and its

characteristic bonding, compiled from spectroscopic and structural data of analogous

compounds.

Property Value Reference

Molecular Formula C₂F₆O₇S₂V [2]

Molecular Weight 365.08 g/mol [1][2]

IR Absorption ν(V=O) ~985 cm⁻¹ [1]

IR Absorption νₛ(SO₃) ~1030 cm⁻¹ [1]

¹⁹F NMR Shift (CF₃) ~-78.2 ppm [1]

Typical V=O Bond Length 1.57 - 1.68 Å [3]

Typical V-O Equatorial Bond

Length
1.80 - 2.12 Å [3]

Experimental Protocols
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General Synthesis of Vanadyl Triflate
While specific, peer-reviewed synthesis protocols are not detailed in the provided search

results, a general method can be proposed based on standard inorganic synthesis techniques

for preparing metal triflates. One common route involves the salt metathesis reaction.

Protocol:

Prepare separate aqueous solutions of vanadyl sulfate (VOSO₄) and barium triflate

(Ba(OTf)₂).

Slowly add the barium triflate solution to the vanadyl sulfate solution with constant stirring.

A white precipitate of barium sulfate (BaSO₄) will form immediately due to its low solubility.

Stir the reaction mixture for several hours to ensure complete reaction.

Remove the BaSO₄ precipitate by filtration.

The resulting blue filtrate, containing aqueous vanadyl triflate, is carefully concentrated by

rotary evaporation to yield the crude product, which may be a hydrate.

Purification
Post-synthesis purification is critical to obtain a highly active catalyst.

Recrystallization: The crude vanadyl triflate can be recrystallized from a hot

dichloromethane/hexane mixture to achieve high purity (>99%).[1]

Drying: To remove coordinated water without causing decomposition of the triflate ligands,

the purified solid should be dried under high vacuum (e.g., 10⁻³ mbar) at an elevated

temperature (e.g., 80°C) for a prolonged period.[1]

Characterization Methods
The identity and purity of the synthesized vanadyl triflate are confirmed using several key

spectroscopic techniques.
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Infrared (IR) Spectroscopy: This is used to confirm the presence of the characteristic V=O

bond, which exhibits a strong, sharp absorption band around 985 cm⁻¹. The triflate group's

SO₃ symmetric stretch is also observable.[1]

¹⁹F NMR Spectroscopy: As vanadium(IV) is paramagnetic, ¹H and ¹³C NMR are often not

informative due to severe peak broadening. However, ¹⁹F NMR is a powerful tool to confirm

the presence of the triflate anion, which shows a sharp singlet for the CF₃ group at

approximately -78.2 ppm.[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy: Given the d¹ electronic

configuration of the V(IV) center, EPR is an essential technique for studying its electronic

structure and coordination environment.[1]

Visualizations
The logical relationship of the core components in vanadyl triflate is visualized below.
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Caption: Logical relationships in vanadyl triflate.

The proposed molecular structure of vanadyl triflate is depicted below, showing the square-

pyramidal coordination geometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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